molecular formula C20H15F3N4O3 B2838421 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 923122-70-7

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2838421
CAS No.: 923122-70-7
M. Wt: 416.36
InChI Key: BTBPCHIMHXPYKL-UHFFFAOYSA-N
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Description

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features both an indole and an oxadiazole moiety. The indole nucleus is known for its wide range of biological activities, while the oxadiazole ring is recognized for its medicinal and agricultural applications

Preparation Methods

The synthesis of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves multiple steps:

Industrial production methods typically involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Biological Activity

The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide (commonly referred to as the oxadiazole-indole hybrid) has garnered attention in recent years due to its potential biological activities, particularly in the field of medicinal chemistry. This compound integrates the oxadiazole and indole moieties, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its structural components:

  • Oxadiazole Moiety : Compounds containing the 1,3,4-oxadiazole scaffold have shown significant anticancer properties by inhibiting critical enzymes such as thymidylate synthase and histone deacetylases (HDAC) . These enzymes play pivotal roles in cancer cell proliferation and survival.
  • Indole Moiety : Indole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer activities . The presence of an indole ring enhances the compound's ability to interact with biological targets.

Anticancer Potential

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a high degree of bioactivity against various cancer types. The hybridization of oxadiazoles with other pharmacophores has been shown to yield compounds with enhanced anticancer efficacy. Notably, studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways .

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have exhibited:

  • Antimicrobial Activity : Some oxadiazole derivatives have shown effectiveness against bacterial strains and fungi .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to its structural characteristics that allow interaction with inflammatory mediators .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits enzymes involved in cell proliferation
AntimicrobialEffective against various bacterial and fungal strains
Anti-inflammatoryModulates inflammatory pathways

Structure-Activity Relationship (SAR)

The following table summarizes key findings from SAR studies related to the oxadiazole-indole hybrid:

Structural FeatureBiological EffectReference
Trifluoromethoxy groupEnhanced potency in enzyme inhibition
5-Methyl group on oxadiazoleImproved bioactivity
Indole ringBroad spectrum of biological activities

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on the anticancer potential of various oxadiazole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the inhibition of HDAC and thymidylate synthase, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial activity of oxadiazole derivatives against several pathogens. The findings revealed that certain derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The study suggested that the incorporation of the trifluoromethoxy group significantly enhanced the antimicrobial activity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c1-12-25-26-19(29-12)17-10-13-4-2-3-5-16(13)27(17)11-18(28)24-14-6-8-15(9-7-14)30-20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBPCHIMHXPYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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